D-Mannose-d-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

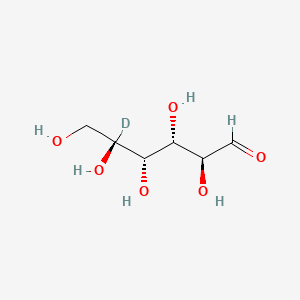

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4D |

InChI Key |

GZCGUPFRVQAUEE-CKAWZYJCSA-N |

Isomeric SMILES |

[2H][C@@](CO)([C@H]([C@@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of D-Mannose and its C-2 Deuterated Analogue

This guide provides a comprehensive overview of the chemical properties, structure, and biological significance of D-Mannose, with specific details on its 2-deuterated isotopologue, D-Mannose-d-2. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations.

Introduction to D-Mannose

D-Mannose is a naturally occurring simple sugar, an aldohexose, and a C-2 epimer of glucose.[1][2][3] It plays a crucial role in human metabolism, particularly in the glycosylation of proteins and other macromolecules.[1][4] D-Mannose is found in various plants and fruits and is an important component of polysaccharides and glycoproteins.[2][3] Its unique structure and biological functions have made it a subject of extensive research in the food, pharmaceutical, and poultry industries.[2][3]

This compound, a stable isotope-labeled analogue of D-Mannose, serves as a valuable tool in metabolic studies and mass spectrometry-based research to trace the fate of D-Mannose and understand its metabolic pathways without the use of radioactive labels.[5][6]

Chemical Structure and Properties

The fundamental difference between D-Mannose and D-Glucose lies in the stereochemistry at the second carbon (C-2) position.[1][7] In aqueous solutions, D-Mannose exists in an equilibrium of four isomeric forms: α-D-mannopyranose (63.7%), β-D-mannopyranose (35.5%), α-D-mannofuranose (0.6%), and β-D-mannofuranose (0.2%).[4] The six-membered pyranose ring is the predominant form.[4]

Specific experimental data for the bulk physicochemical properties of this compound are not extensively reported. However, the substitution of a single protium atom with deuterium at the C-2 position results in a marginal increase in molecular weight and is expected to have a negligible effect on properties such as melting point, boiling point, and solubility when compared to unlabeled D-Mannose.

| Property | Value | Source |

| IUPAC Name | (3S,4S,5S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-d-2,3,4,5-tetraol | [] |

| Synonyms | D-[2-2H]mannose; D-mannose-2-d; D-[2-D]mannose | [] |

| Molecular Formula | C₆H₁₁DO₆ | [] |

| Molecular Weight | 181.16 g/mol | [] |

| Appearance | White to Off-white Solid | [] |

| Solubility | Soluble in Water, Methanol | [] |

The following table summarizes the key physicochemical properties of unlabeled D-Mannose. These values serve as a close approximation for this compound.

| Property | Value | Source |

| CAS Number | 3458-28-4 | [4][9] |

| Molecular Formula | C₆H₁₂O₆ | [4][9] |

| Molecular Weight | 180.16 g/mol | [4][10] |

| Melting Point | 132-140 °C | [1][4] |

| Boiling Point | 232.96 °C (rough estimate) | [1] |

| Density | 1.52 - 1.554 g/cm³ | [4][10] |

| Appearance | White crystalline powder | [10] |

| Water Solubility | 248 g / 100 g water (at 17 °C) | [3] |

| Other Solubilities | H₂O: 50 mg/mL, DMSO: 50 mg/mL | [1][11] |

In its crystalline form, D-Mannose primarily adopts the pyranose ring structure. The crystal structure of β-D-mannose has been determined to have a P 21 21 21 space group.[12] The structure of D-mannose isomerase has also been elucidated, providing insight into its substrate-binding site.[13]

| Anomeric Form (in aqueous solution) | Percentage Composition |

| α-D-Mannopyranose | 63.7%[4] (or 65.5%[7]) |

| β-D-Mannopyranose | 35.5%[4] (or 34.5%[7]) |

| α-D-Mannofuranose | 0.6%[4] |

| β-D-Mannofuranose | 0.2%[4] |

Experimental Protocols

A reported method for the synthesis of 2-deutero-D-mannose is based on the stereoselective reduction of a β-D-arabino-hexopyranoside-2-ulose derivative with a deuterated reducing agent.[5] This approach yields the manno configuration.[5] The general workflow is designed to create a β-glycoside with a ketone at the C-2 position, with other hydroxyl groups protected, followed by stereospecific reduction.[5][6]

References

- 1. D-Mannose | 3458-28-4 [chemicalbook.com]

- 2. d-Mannose: Properties, Production, and Applications: An Overview. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Mannose - Wikipedia [en.wikipedia.org]

- 5. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-Mannose [webbook.nist.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. D-Mannose | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. beta-D-mannopyranose | C6H12O6 | CID 439680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

Synthesis and Purification of Deuterated D-Mannose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of specifically deuterated D-Mannose isotopes, including D-Mannose-d1 (at the C-2 position), D-Mannose-d1 (at the C-6 position), and a proposed biocatalytic route to per-deuterated D-Mannose-d7. This document is intended to serve as a practical resource for researchers in drug development, metabolic studies, and analytical chemistry who require high-purity, isotopically labeled carbohydrates.

Deuterated D-Mannose is a valuable tool in various scientific disciplines. Its applications range from tracing metabolic pathways and elucidating enzyme mechanisms to serving as an internal standard in mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms provides a non-radioactive label that can be readily detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This guide details the multi-step chemical synthesis pathways for introducing deuterium at specific positions within the D-Mannose molecule. It also outlines the purification strategies necessary to achieve high levels of chemical and isotopic purity.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-deutero-D-Mannose and 6-deutero-D-Mannose, providing a comparative overview of the reported yields for each synthetic step.

Table 1: Synthesis of 2-deutero-D-Mannose

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | 1,2-di-O-acetyl-3,4,6-tri-O-benzyl-d-glucose | Glycosyl bromide intermediate | HBr/AcOH, CH₂Cl₂ | Not specified |

| 2 | Glycosyl bromide intermediate | 2-O-acetoxy-3,4,6-tri-O-benzyl-d-glucal | DBU, CH₂Cl₂ | Not specified |

| 3 | 2-O-acetoxy-3,4,6-tri-O-benzyl-d-glucal | Benzyl 3,4,6-tri-O-benzyl-β-d-arabino-hexopyranosid-2-ulose | NBS, EtOH, CH₂Cl₂ then BnOH, Ag₂CO₃, CH₂Cl₂ | Good |

| 4 | Benzyl 3,4,6-tri-O-benzyl-β-d-arabino-hexopyranosid-2-ulose | Benzyl 3,4,6-tri-O-benzyl-2-deutero-β-d-mannopyranoside | NaBD₄, CH₂Cl₂, MeOH | 90 |

| 5 | Benzyl 3,4,6-tri-O-benzyl-2-deutero-β-d-mannopyranoside | 2-deutero-D-Mannose | Pd/C, H₂ | Not specified |

| Overall | 1,2-di-O-acetyl-3,4,6-tri-O-benzyl-d-glucose | 2-deutero-D-Mannose | - | High |

Table 2: Synthesis of 6-deutero-D-Mannose

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Benzyl α-d-mannopyranoside | Benzyl 6-O-tert-butyldimethylsilyl-α-d-mannopyranoside | t-BuMe₂SiCl, imidazole, DMF | Not specified |

| 2 | Benzyl 6-O-tert-butyldimethylsilyl-α-d-mannopyranoside | Benzyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-d-mannopyranoside | NaH, BnBr, DMF | Not specified |

| 3 | Benzyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-d-mannopyranoside | Benzyl 2,3,4-tri-O-benzyl-α-d-mannopyranoside | H₂SO₄, MeOH | Not specified |

| 4 | Benzyl 2,3,4-tri-O-benzyl-α-d-mannopyranoside | Benzyl 2,3,4-tri-O-benzyl-α-d-manno-hexodialdo-1,5-pyranoside | Swern oxidation | High |

| 5 | Benzyl 2,3,4-tri-O-benzyl-α-d-manno-hexodialdo-1,5-pyranoside | Benzyl 2,3,4-tri-O-benzyl-6-deutero-α-d-mannopyranoside | NaBD₄, CH₂Cl₂, MeOH | Not specified |

| 6 | Benzyl 2,3,4-tri-O-benzyl-6-deutero-α-d-mannopyranoside | 6-deutero-D-Mannose | Pd/C, H₂ | Not specified |

| Overall | Benzyl α-d-mannopyranoside | 6-deutero-D-Mannose | - | High |

Experimental Protocols

Synthesis of 2-deutero-D-Mannose[1]

This synthesis involves a multi-step process starting from a protected glucose derivative.

Step 1-3: Preparation of Benzyl 3,4,6-tri-O-benzyl-β-d-arabino-hexopyranosid-2-ulose The synthesis begins with the conversion of 1,2-di-O-acetyl-3,4,6-tri-O-benzyl-d-glucose to the corresponding glycosyl bromide using a solution of HBr in acetic acid. Subsequent treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane yields 2-O-acetoxy-3,4,6-tri-O-benzyl-d-glucal. This intermediate is then converted to the key ketone intermediate, benzyl 3,4,6-tri-O-benzyl-β-d-arabino-hexopyranosid-2-ulose, using N-bromosuccinimide (NBS) in ethanol and dichloromethane, followed by reaction with benzyl alcohol in the presence of silver carbonate.

Step 4: Deuterium Introduction The ketone intermediate is dissolved in a mixture of dichloromethane and methanol. Stereoselective reduction is achieved by the addition of sodium borodeuteride (NaBD₄), which introduces the deuterium atom at the C-2 position to yield benzyl 3,4,6-tri-O-benzyl-2-deutero-β-d-mannopyranoside with a high yield of 90%.[1]

Step 5: Deprotection The final step involves the removal of the benzyl protecting groups. This is accomplished by hydrogenation of the deuterated intermediate using palladium on carbon (Pd/C) as a catalyst in a suitable solvent, yielding the final product, 2-deutero-D-Mannose.

Synthesis of 6-deutero-D-Mannose

This synthesis starts with the protection of the primary hydroxyl group of benzyl α-d-mannopyranoside.

Step 1-3: Selective Protection and Benzylation The 6-hydroxyl group of benzyl α-d-mannopyranoside is first protected with a tert-butyldimethylsilyl (TBDMS) group. The remaining hydroxyl groups at positions 2, 3, and 4 are then benzylated using sodium hydride and benzyl bromide in dimethylformamide (DMF). Subsequent removal of the TBDMS group with sulfuric acid in methanol affords benzyl 2,3,4-tri-O-benzyl-α-d-mannopyranoside.

Step 4: Oxidation to Aldehyde The primary hydroxyl group at the C-6 position is oxidized to an aldehyde using Swern oxidation, resulting in benzyl 2,3,4-tri-O-benzyl-α-d-manno-hexodialdo-1,5-pyranoside in high yield.

Step 5: Deuterium Introduction The aldehyde is then reduced with sodium borodeuteride (NaBD₄) in a mixture of dichloromethane and methanol to introduce the deuterium atom at the C-6 position, yielding benzyl 2,3,4-tri-O-benzyl-6-deutero-α-d-mannopyranoside.

Step 6: Deprotection Finally, the benzyl protecting groups are removed by hydrogenation over a palladium on carbon catalyst to give 6-deutero-D-Mannose.

Proposed Biocatalytic Synthesis of D-Mannose-d7

A potential route to fully deuterated D-Mannose-d7 involves the use of microorganisms grown in a deuterium-enriched medium. This approach leverages the organism's metabolic machinery to incorporate deuterium atoms into the carbohydrate backbone.

General Workflow:

-

Culture Preparation: A suitable microorganism capable of producing mannose or its precursors is cultured in a standard growth medium.

-

Adaptation to D₂O: The culture is gradually adapted to grow in a medium containing increasing concentrations of deuterium oxide (D₂O).

-

Production Phase: The adapted microorganism is grown in a production medium where H₂O is replaced with D₂O, and a deuterated carbon source (e.g., deuterated glycerol or glucose) is provided.

-

Extraction and Hydrolysis: The biomass or extracellular polysaccharides are harvested, and the mannan-containing fractions are isolated. Acid hydrolysis or enzymatic digestion is then used to release the deuterated D-Mannose monomers.

-

Purification: The resulting mixture is purified using chromatographic techniques to isolate the D-Mannose-d7.

Purification

High purity of the final deuterated D-Mannose product is critical for its intended applications. A combination of chromatographic techniques is typically employed.

Silica Gel Column Chromatography

This is a standard method for the purification of the protected intermediates during the chemical synthesis.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used to separate the non-polar protected sugar derivatives. For the deprotected, more polar final products, a gradient of methanol in dichloromethane or chloroform is often employed.

-

Monitoring: Fractions are typically monitored by thin-layer chromatography (TLC) and visualized by staining with a suitable reagent (e.g., p-anisaldehyde or potassium permanganate).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification of deuterated D-Mannose and for the separation of its anomers.

-

Column: For underivatized sugars, a specialized column such as a lead-based ion-exchange column (e.g., SUPELCOGEL™ Pb) or an amino-propyl bonded silica column can be used.[2]

-

Mobile Phase: For lead-based columns, HPLC-grade water is often used as the mobile phase at an elevated temperature (e.g., 80°C).[2] For amino columns, a gradient of acetonitrile and water is typically employed.

-

Detection: Refractive index (RI) detection is commonly used for underivatized sugars. If the sugars are derivatized with a UV-active tag, a UV detector can be used. Mass spectrometry can also be coupled with HPLC (LC-MS) for simultaneous purification and identification.

Mandatory Visualizations

Caption: Synthetic pathway for 2-deutero-D-Mannose.

Caption: Synthetic pathway for 6-deutero-D-Mannose.

Caption: General workflow for purification and analysis.

References

Isotopic Labeling of Monosaccharides with Deuterium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling of monosaccharides with deuterium. Designed for researchers, scientists, and professionals in drug development, this document details the chemical, chemoenzymatic, and metabolic labeling techniques, along with the analytical methods for their characterization and their utility in metabolic pathway analysis.

Introduction to Deuterium Labeling of Monosaccharides

Deuterium-labeled monosaccharides are powerful tools in metabolic research and drug development.[1] By replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, researchers can trace the metabolic fate of these sugars in biological systems.[2][3] This technique offers significant advantages, including enhanced visibility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing for the detailed study of metabolic fluxes, pathway elucidation, and the investigation of disease states such as cancer.[4][5][6] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to alter metabolic rates, providing insights into enzyme mechanisms and offering therapeutic potential.[7][8]

Methods for Deuterium Labeling of Monosaccharides

There are three primary approaches to introduce deuterium into monosaccharides: chemical synthesis, chemoenzymatic methods, and metabolic labeling. The choice of method depends on the desired labeling pattern, yield, and the specific application.

Chemical Synthesis

Direct chemical synthesis offers precise control over the position of deuterium labeling. A prominent method involves the use of a ruthenium-on-carbon (Ru/C) catalyst.[9] This technique facilitates a hydrogen-deuterium (H-D) exchange reaction in the presence of deuterium oxide (D₂O) as the deuterium source.[10] The reaction is highly regio- and stereoselective, with deuterium exchange occurring at carbon positions adjacent to free hydroxyl groups.[9] By using protecting groups, specific hydroxyls can be blocked, allowing for site-selective deuteration.[9]

Chemoenzymatic Synthesis

Chemoenzymatic methods combine the specificity of enzymatic reactions with the flexibility of chemical synthesis to produce complex deuterated monosaccharides.[11][12][13] These approaches often utilize glycosyltransferases and other enzymes to build upon a chemically synthesized, deuterium-labeled precursor.[11] This strategy is particularly useful for creating larger, more complex oligosaccharides with specific deuterium labels, which can be challenging to achieve through purely chemical means.[11]

Metabolic Labeling

Metabolic labeling involves introducing a deuterium source, typically deuterium oxide (D₂O) or a deuterated precursor like [6,6-²H₂]-glucose, into a biological system, such as cell culture or an in vivo model.[7][14][15] The cells or organisms then incorporate deuterium into newly synthesized biomolecules, including monosaccharides, through their natural metabolic pathways.[14][16] This method is particularly valuable for studying metabolic fluxes and the turnover of biomolecules in a physiological context.[7][17]

The following diagram illustrates the general workflow for these three labeling strategies.

Quantitative Comparison of Labeling Methods

The efficiency and yield of deuterium labeling can vary significantly depending on the chosen method and the specific monosaccharide. The following table summarizes typical quantitative data for different labeling approaches.

| Labeling Method | Monosaccharide | Labeling Position(s) | Isotopic Enrichment (%) | Yield (%) | Reference(s) |

| Chemical Synthesis | D-Glucose | C2, C3, C4, C6 | >95 | High | [9] |

| (Ru/C catalyst) | Methyl α-D-glucopyranoside | C2 | >98 | ~90 | [9] |

| D-Ribose | C2, C3, C4 | >95 | High | [9] | |

| Chemoenzymatic | N-acetyllactosamine | Gal-C1 | >99 | ~85 | [11][12] |

| Synthesis | Sialyl Lewis X | Fuc-C6 | >99 | ~70 | [11] |

| Metabolic Labeling | Glucose (from D₂O) | Multiple | 1-10 (in vivo) | Variable | [7][14] |

| (in vivo, D₂O) | Glycogen (from D₂O) | Multiple | ~5 | Variable | [14] |

| Metabolic Labeling | Lactate (from [6,6-²H₂]-Glc) | C3 | Variable | Tracer levels | [3] |

| (in vitro, labeled Glc) | Glutamate (from [6,6-²H₂]-Glc) | Multiple | Variable | Tracer levels | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the deuterium labeling of monosaccharides.

Protocol for Ru/C-Catalyzed Deuterium Labeling of Methyl α-D-glucopyranoside

Objective: To achieve high deuterium incorporation at the C2 position of methyl α-D-glucopyranoside.

Materials:

-

Methyl α-D-glucopyranoside

-

5% Ruthenium on activated carbon (Ru/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Hydrogen gas (H₂)

-

Inert atmosphere glovebox or Schlenk line

-

Reaction vessel (e.g., high-pressure autoclave)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

In an inert atmosphere, add methyl α-D-glucopyranoside (1.0 mmol) and 5% Ru/C (10 mol% Ru) to the reaction vessel.

-

Add D₂O (5 mL) to the vessel.

-

Seal the vessel and purge with H₂ gas three times.

-

Pressurize the vessel with H₂ to 1 MPa.

-

Heat the reaction mixture to 140°C with vigorous stirring for 24 hours.

-

Cool the reaction vessel to room temperature and carefully vent the H₂ gas.

-

Filter the reaction mixture through a Celite pad to remove the Ru/C catalyst.

-

Wash the Celite pad with D₂O.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Lyophilize the resulting solid to obtain the deuterated product.

-

Analyze the product by ¹H NMR and Mass Spectrometry to determine the extent and position of deuteration.

Protocol for Metabolic Labeling of Cultured Mammalian Cells with Deuterated Glucose

Objective: To trace the metabolic fate of glucose in cultured cells by introducing [6,6-²H₂]-D-glucose.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glucose-free DMEM

-

[6,6-²H₂]-D-glucose

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for metabolite extraction)

-

Centrifuge

-

Lyophilizer or speed vacuum

Procedure:

-

Culture cells to ~80% confluency in a standard culture dish.

-

Prepare the labeling medium by supplementing glucose-free DMEM with [6,6-²H₂]-D-glucose to the desired final concentration (e.g., 10 mM) and 10% dialyzed FBS.

-

Aspirate the standard culture medium from the cells and wash twice with sterile PBS.

-

Add the labeling medium to the cells and incubate for the desired time period (e.g., 24 hours).

-

To harvest metabolites, aspirate the labeling medium and wash the cells twice with cold PBS.

-

Add 1 mL of ice-cold 80% methanol to the dish and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Perform a biphasic extraction by adding chloroform and water in a 1:1:1 ratio (methanol:chloroform:water).

-

Vortex vigorously and centrifuge at high speed to separate the phases.

-

Collect the upper aqueous phase (containing polar metabolites like labeled glucose and its derivatives) and the lower organic phase (containing lipids).

-

Dry the collected fractions using a lyophilizer or speed vacuum.

-

Resuspend the dried extracts in a suitable solvent for GC-MS or LC-MS analysis.

Protocol for GC-MS Analysis of Deuterated Glucose Metabolites

Objective: To separate and quantify deuterated glucose and its downstream metabolites from cell extracts.

Materials:

-

Dried metabolite extract

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Internal standard (e.g., uniformly ¹³C-labeled glucose)

-

GC-MS instrument with an appropriate column (e.g., DB-5ms)

Procedure:

-

Resuspend the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate at 37°C for 90 minutes to protect the carbonyl groups.

-

Add 80 µL of MSTFA and incubate at 60°C for 30 minutes to silylate the hydroxyl groups.

-

Centrifuge the sample to pellet any precipitate.

-

Transfer the supernatant to a GC-MS vial.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use an appropriate temperature gradient for the GC to separate the metabolites.

-

Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect and quantify the mass isotopologues of glucose and its metabolites.

-

Calculate the isotopic enrichment by analyzing the mass distribution of the fragments.[18][19][20][21]

The following diagram outlines the general workflow for a metabolic labeling experiment followed by GC-MS analysis.

Applications in Studying Metabolic Pathways

Deuterated monosaccharides are invaluable for tracing metabolic pathways and quantifying fluxes. By monitoring the incorporation and transformation of deuterium, researchers can gain insights into the activity of pathways such as glycolysis and the pentose phosphate pathway (PPP).[2]

Glycolysis and the Warburg Effect

In cancer cells, a metabolic shift known as the Warburg effect leads to increased glucose uptake and lactate production, even in the presence of oxygen.[15][22] Deuterated glucose, such as [6,6-²H₂]-glucose, can be used to trace this pathway. The deuterium atoms are transferred to pyruvate and subsequently to lactate, which can be detected by NMR or MS.[3] This allows for the non-invasive monitoring of glycolytic flux and can be used to assess tumor burden and response to therapy.[2][5][23]

The diagram below illustrates how deuterium from [6,6-²H₂]-glucose is traced through glycolysis to lactate.

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is crucial for producing NADPH and precursors for nucleotide biosynthesis. The relative flux through the PPP versus glycolysis can be assessed using specifically labeled glucose isoforms. For instance, by using [1,2-¹³C₂]-glucose in combination with deuterated tracers, it is possible to distinguish between the metabolic fates of different carbon atoms and thus quantify the contribution of the PPP.

Probing Signaling Pathways

Deuterated monosaccharides can also be used to investigate how signaling pathways regulate metabolism. For example, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism, and its activation is known to promote glucose uptake and glycolysis.[24] By using deuterated glucose in cells where this pathway is activated or inhibited, researchers can quantify the impact of the signaling cascade on metabolic fluxes.

The following diagram illustrates the interplay between the PI3K/Akt/mTOR pathway and glucose metabolism, which can be studied using deuterium-labeled glucose.

Conclusion

The isotopic labeling of monosaccharides with deuterium provides a versatile and powerful platform for researchers in the life sciences and drug development. The ability to precisely track the metabolic fate of these essential biomolecules offers unparalleled insights into cellular metabolism, disease pathogenesis, and the mechanism of action of therapeutic agents. As analytical technologies continue to advance, the applications of deuterium-labeled monosaccharides are expected to expand, further cementing their role as indispensable tools in modern biomedical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deuterium Magnetic Resonance Can Detect Cancer Metabolism - MagLab [nationalmaglab.org]

- 3. Deuterium Metabolic Imaging of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Method for regio-, chemo- and stereoselective deuterium labeling of sugars based on ruthenium-catalyzed C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 16. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 18. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular imaging of tumor metabolism: Insight from pyruvate- and glucose-based deuterium MRI studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

D-Mannose-d-2 biosynthesis and metabolic fate

An In-depth Technical Guide on D-Mannose Biosynthesis and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannose, a C-2 epimer of glucose, is a monosaccharide of significant interest in cellular biology and therapeutic development. While structurally similar to glucose, its metabolic handling is distinct, leading to unique physiological roles. Primarily known for its involvement in protein glycosylation, D-mannose metabolism is a critical pathway whose dysregulation is implicated in various congenital disorders of glycosylation (CDG). This technical guide provides a comprehensive overview of the biosynthetic pathways of D-mannose derivatives, its subsequent metabolic fate, and the experimental methodologies used to investigate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

D-Mannose Biosynthesis

In mammalian cells, the primary pathway for the synthesis of activated mannose donors for glycosylation begins with fructose-6-phosphate, an intermediate of glycolysis. This pathway ensures a steady supply of mannose for essential cellular functions, even in the absence of exogenous mannose. The process involves three sequential enzymatic reactions to produce Guanosine Diphosphate-Mannose (GDP-D-Mannose).[1][2]

-

Isomerization: Fructose-6-phosphate is converted to mannose-6-phosphate (Man-6-P) by the enzyme phosphomannose isomerase (PMI) , also known as mannose-6-phosphate isomerase (MPI).[1][2]

-

Mutation: Mannose-6-phosphate is then converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase (PMM) . PMM2 is the specific isoform critical for this step in the glycosylation pathway.[1][3]

-

Activation: Finally, mannose-1-phosphate reacts with Guanosine Triphosphate (GTP) to form GDP-D-Mannose, a reaction catalyzed by GDP-mannose pyrophosphorylase (GMP) .[1]

GDP-D-Mannose is the primary activated mannose donor for N-glycosylation, O-glycosylation, C-mannosylation, and the assembly of Glycosylphosphatidylinositol (GPI) anchors.[3]

Metabolic Fate of D-Mannose

When D-mannose enters a cell, either from exogenous sources or endogenous synthesis, it is first phosphorylated to Mannose-6-Phosphate (Man-6-P) by hexokinase.[4] The fate of Man-6-P is a critical metabolic branch point, largely determined by the relative activities of two key enzymes: phosphomannose isomerase (PMI) and phosphomannomutase 2 (PMM2).[3]

-

Catabolic Pathway (Glycolysis): If the activity of PMI is high relative to PMM2, Man-6-P is isomerized back to Fructose-6-Phosphate, which then enters the glycolytic pathway for energy production. In mammalian cells, it is estimated that 95-98% of mannose that enters the cell is directed towards catabolism.[3][5]

-

Anabolic Pathway (Glycosylation): If the PMM2 activity is favored, Man-6-P is converted to Man-1-P and subsequently to GDP-Mannose, committing it to the synthesis of glycoconjugates.[3] This pathway is essential for producing the glycoproteins and other molecules necessary for cellular function.

Pharmacokinetics of Exogenous D-Mannose

When administered orally, D-mannose is absorbed more slowly than glucose.[6] A significant portion is not metabolized by the human body.[7][8][9] Pharmacokinetic studies show that over 90% of ingested D-mannose is absorbed in the upper intestine and then rapidly excreted, largely unchanged, into the urine within 30 to 60 minutes.[7][8][9] The remainder is excreted over the following 8 hours.[7][8] This metabolic characteristic is the basis for its primary therapeutic application in preventing urinary tract infections, as it does not significantly impact blood glucose levels.[7]

Quantitative Data Summary

The concentration and kinetics of D-mannose vary across species and physiological states. The following tables summarize key quantitative data from the literature.

Table 1: D-Mannose Concentrations in Biological Fluids

| Species | Fluid | Condition | Concentration (µM) | Reference(s) |

|---|---|---|---|---|

| Human | Plasma | Healthy | 50 - 80 | [3] |

| Human | Plasma | PMM2-CDG Patients | 5 - 40 | [3] |

| Human | Serum | Healthy | 54.1 ± 11.9 (Range: 36-81) | [10][11] |

| Human | Urine | Healthy Volunteers | 8 - 700 | [12][13] |

| Rat | Plasma | Healthy | ~80 | [3] |

| Mouse | Blood | Healthy | ~100 | [14] |

| Mouse | Blood | 20% Mannose Supplementation | Up to 900 | [14] |

| Mouse | Milk | Healthy | ~75 | [14] |

| Mouse | Milk | 20% Mannose Supplementation | Up to 500 |[14] |

Table 2: Pharmacokinetic and Metabolic Parameters of D-Mannose

| Parameter | Species/System | Value | Reference(s) |

|---|---|---|---|

| Clearance Half-life (T1/2) | Human (after bolus) | ~4 hours | [3] |

| Clearance Half-life (T1/2) | Mouse (intravenous) | 28 minutes | [14] |

| Catabolism Rate | Mouse (intravenous) | 95% catabolized in < 2 hours | [14] |

| Cellular Fate (Catabolism) | Mammalian Cells | 95 - 98% | [3][5] |

| Cellular Fate (Anabolism) | Mammalian Cells | ~2% |[3][5] |

Table 3: Performance of Enzymatic Assays for D-Mannose in Serum

| Parameter | Mannose Concentration | Value | Reference(s) |

|---|---|---|---|

| Recovery | 5 - 200 µmol/L | 94% ± 4.4% | [10][11] |

| Intra-assay CV | 40 µmol/L | 6.7% | [10][11] |

| Intra-assay CV | 80 µmol/L | 4.4% | [10][11] |

| Inter-assay CV | 40 µmol/L | 12.2% | [10][11] |

| Inter-assay CV | 80 µmol/L | 9.8% |[10][11] |

Experimental Protocols

Investigating D-mannose metabolism requires precise and sensitive techniques. Below are detailed protocols for two key experimental approaches.

Protocol 1: Enzymatic Assay for D-Mannose in Serum

This method allows for the specific quantification of D-mannose in serum by first removing the overwhelmingly abundant D-glucose.[10][11]

Objective: To measure the concentration of D-mannose in serum samples.

Principle: Serum D-glucose is selectively phosphorylated by glucokinase. The resulting charged glucose-6-phosphate is removed via anion-exchange chromatography. D-mannose in the glucose-depleted sample is then measured using a series of coupled enzymatic reactions that result in the production of NADPH, which is quantified spectrophotometrically at 340 nm.

Methodology:

-

Glucose Depletion:

-

Incubate serum samples with a thermostable glucokinase and ATP to convert D-glucose to glucose-6-phosphate.

-

-

Anion-Exchange Chromatography:

-

Apply the reaction mixture to a microcentrifuge spin column containing an anion-exchange resin.

-

Centrifuge to elute the neutral D-mannose, while the negatively charged glucose-6-phosphate, ATP, and ADP are retained by the resin.

-

-

D-Mannose Quantification:

-

To the glucose-depleted eluate, add a reaction mixture containing:

-

ATP

-

Hexokinase (to phosphorylate D-mannose to Man-6-P)

-

Phosphomannose Isomerase (to convert Man-6-P to Fructose-6-P)

-

Phosphoglucose Isomerase (to convert Fructose-6-P to Glucose-6-P)

-

NADP+

-

Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

-

G6PDH oxidizes the newly formed Glucose-6-Phosphate, reducing NADP+ to NADPH.

-

-

Detection:

-

Measure the absorbance of the sample at 340 nm. The increase in absorbance is directly proportional to the amount of D-mannose originally present in the sample.

-

Quantify the concentration using a standard curve generated with known D-mannose concentrations.

-

Protocol 2: [2-³H]Mannose Labeling for N-Glycan Analysis

This pulse-chase method is a classic and highly sensitive technique to trace the incorporation of mannose into glycoproteins and follow the dynamics of N-glycan processing.[15]

Objective: To study the dynamics of N-linked glycan synthesis and processing.

Principle: Cells are pulsed with radiolabeled [2-³H]mannose, which is incorporated into the N-glycan precursors. The label is then "chased" with non-radioactive mannose. At various time points, glycoproteins are isolated, and the labeled N-glycans are enzymatically released, separated by HPLC, and quantified by scintillation counting. The [2-³H] label is specific because its catabolism releases ³HOH, which is diluted in the cellular water pool, preventing significant labeling of other hexoses.[3]

Methodology:

-

Cell Culture and Preparation:

-

Culture cells (e.g., HEK293) to the desired confluency.

-

Rinse cells and starve them of glucose for 30 minutes in a glucose-free medium to enhance the uptake of the radiolabel.

-

-

Pulse Labeling:

-

Incubate the glucose-starved cells with a medium containing [2-³H]mannose for a short period (e.g., 5-15 minutes). This is the "pulse" phase.

-

-

Chase:

-

Remove the radioactive medium and add a "chase" medium containing a high concentration of non-radioactive mannose and glucose.

-

Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Cell Lysis and Glycoprotein Precipitation:

-

At each time point, lyse the cells.

-

Precipitate total glycoproteins from the lysate using a solvent like acetone.

-

-

N-Glycan Release:

-

Resuspend the glycoprotein pellet and digest with PNGase F to specifically cleave N-linked glycans from the proteins.

-

-

Purification and Analysis:

-

Isolate the released N-glycans using molecular filtration or other chromatographic methods.

-

Separate the different N-glycan structures (e.g., Man₉GlcNAc₂, Man₈GlcNAc₂, etc.) using high-performance liquid chromatography (HPLC).

-

-

Detection:

-

Collect HPLC fractions and measure the radioactivity in each fraction using a liquid scintillation counter. The resulting chromatogram reveals the distribution of the radiolabel among the different glycan species at each time point of the chase.

-

Conclusion

The biosynthesis and metabolic fate of D-mannose are tightly regulated processes central to cellular homeostasis, particularly for the synthesis of essential glycoconjugates. The pathway begins with glycolytic intermediates, highlighting the close relationship between mannose and glucose metabolism. The fate of intracellular mannose is dictated by a critical enzymatic branch point, which shunts the majority towards energy production while reserving a small but vital fraction for glycosylation. Understanding these pathways, supported by robust quantitative data and precise experimental protocols, is crucial for researchers in basic science and for professionals developing therapeutics for metabolic disorders like congenital disorders of glycosylation. The unique pharmacokinetic profile of exogenous D-mannose, characterized by minimal metabolism and rapid urinary excretion, further underscores its potential in specialized clinical applications.

References

- 1. Characterization of the GDP-D-Mannose Biosynthesis Pathway in Coxiella burnetii: The Initial Steps for GDP-β-D-Virenose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. D-Mannose: Uses, Side Effects And More-All You Should Know - Your Health, Our Ingredients 9601 Positive [health-sweet.com]

- 7. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Studies of mannose metabolism and effects of long-term mannose ingestion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Mannose Analogs as Tracers in Metabolic Studies

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of isotopically labeled D-mannose analogs, particularly deuterium-labeled D-mannose and 2-deoxy-2-fluoro-D-mannose, as tracers in metabolic research. It covers their synthesis, experimental application, and the metabolic pathways they elucidate, with a focus on providing actionable data and protocols for laboratory use.

Introduction to D-Mannose Metabolism and Tracing

D-mannose, a C-2 epimer of glucose, is a crucial monosaccharide in mammalian metabolism, primarily serving as a precursor for the biosynthesis of glycoproteins and glycolipids.[1][2] Its metabolic pathways are distinct from, yet interconnected with, central glucose metabolism, making it a valuable target for metabolic tracing. Isotopic labeling of D-mannose allows researchers to follow its uptake, conversion, and incorporation into various biomolecules, providing insights into glycosylation, nucleotide sugar synthesis, and energy metabolism.[3][4]

Commonly used tracers include:

-

Deuterated D-mannose (e.g., D-Mannose-d-2): A stable isotope tracer used in mass spectrometry-based studies to quantify mannose flux and its contribution to metabolic pathways without the complexities of radiation.[5][6]

-

[2-³H]-Mannose: A radioactive tracer historically used to study glycoprotein biosynthesis.[3][7] Catabolism of [2-³H]-Mannose releases tritiated water (³HOH), providing a measure of mannose breakdown, while its incorporation into glycans can be quantified by scintillation counting.[3]

-

2-Deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM): A positron-emitting analog used in Positron Emission Tomography (PET) to visualize and quantify mannose uptake in vivo, particularly in oncology and neurology.[8][9][10]

This guide will focus on the applications and methodologies associated with deuterium-labeled D-mannose and [¹⁸F]FDM.

Synthesis of D-Mannose Tracers

Deuterated D-Mannose

The synthesis of specifically deuterated D-mannose is crucial for mass spectrometry-based metabolic flux analysis. For instance, 2-deutero-D-mannose can be synthesized to study the effects of glucose analogs like 2-deoxy-D-glucose (2-DG) on mannose metabolism.[5][6]

A general synthetic approach for 2-deutero-D-mannose is outlined in the workflow below.

Caption: Synthetic workflow for 2-deutero-D-mannose.

2-Deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM)

[¹⁸F]FDM is often synthesized via a nucleophilic substitution (SN2) reaction on a protected mannose precursor with a good leaving group, such as triflate.[8] This method provides good radiochemical yields and purity. [¹⁸F]FDM can also be generated as a by-product during the electrophilic fluorination synthesis of [¹⁸F]FDG.[9][11]

Caption: Nucleophilic synthesis of [¹⁸F]FDM.

Metabolic Pathways Traced by D-Mannose Analogs

Upon entering the cell via glucose transporters (GLUTs), D-mannose is phosphorylated by hexokinase (HK) to mannose-6-phosphate (M6P).[3] M6P is a key node, directing mannose towards either catabolism or anabolic pathways like glycosylation.

Caption: Core metabolic pathways of D-mannose.

[¹⁸F]FDM, like its glucose analog [¹⁸F]FDG, is phosphorylated to [¹⁸F]FDM-6-phosphate. This phosphorylated form is metabolically trapped within the cell, as it is not a substrate for downstream enzymes in glycolysis or glycogen synthesis, allowing for its accumulation to be imaged by PET.[12]

Experimental Protocols

In Vitro Cell Uptake Assay with [¹⁸F]FDM

This protocol is designed to measure the uptake of [¹⁸F]FDM in cultured cells.

Methodology:

-

Cell Culture: Plate cells (e.g., AH109A tumor cells) in appropriate well plates and grow to desired confluency.

-

Incubation: Wash cells with glucose-free medium. Add medium containing [¹⁸F]FDM (and competitors like D-glucose if required) and incubate for various time points (e.g., 5, 15, 30, 60 minutes).

-

Washing: Terminate uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.

-

Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

-

Normalization: Measure total protein concentration in the lysate (e.g., using a BCA assay) to normalize radioactivity counts.

-

Data Analysis: Express uptake as a percentage of the administered dose per milligram of protein.

In Vivo Biodistribution and PET Imaging with [¹⁸F]FDM

This protocol outlines the procedure for assessing the biodistribution of [¹⁸F]FDM in an animal model.

Methodology:

-

Animal Model: Use appropriate animal models (e.g., Donryu rats bearing AH109A tumors).

-

Tracer Administration: Inject a known quantity of [¹⁸F]FDM intravenously into the animals.

-

PET Imaging: At specified time points post-injection (e.g., 60 minutes), anesthetize the animal and perform a whole-body PET scan using a small-animal PET system.

-

Biodistribution: Following the final scan, euthanize the animal. Dissect key organs and tumors.

-

Quantification: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g). For PET images, uptake can be quantified using quasi–standardized uptake values (qSUV).

Caption: Workflow for in vivo [¹⁸F]FDM studies.

Mass Spectrometry Analysis of Deuterated Mannose Metabolites

This protocol provides a general workflow for tracing this compound in cellular metabolism.

Methodology:

-

Cell Culture and Labeling: Culture cells in a medium containing this compound for a specified duration.

-

Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites from the cells.

-

Sample Preparation: Prepare extracts for mass spectrometry. This may involve derivatization to improve the volatility and ionization of sugar phosphates.

-

GC-MS or LC-MS Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect the labeled metabolites.

-

Data Analysis: Identify and quantify the mass isotopologues of mannose-containing metabolites (e.g., mannose-6-phosphate, GDP-mannose) to determine the extent of tracer incorporation and calculate metabolic flux.[13]

Quantitative Data and Comparisons

The following tables summarize key quantitative findings from studies using [¹⁸F]FDM, often in comparison to the widely used tracer [¹⁸F]FDG.

Table 1: In Vivo Uptake of [¹⁸F]FDM vs. [¹⁸F]FDG in Tumor-Bearing Rats (60 min post-injection)

| Tissue | [¹⁸F]FDM Uptake (%ID/g) | [¹⁸F]FDG Uptake (%ID/g) | Reference |

| Tumor | 2.17 ± 0.32 | 2.65 ± 0.61 | [9][12] |

| Brain | 1.42 ± 0.10 | Not Reported | [12] |

| Blood | Not Reported | Not Reported |

Data presented as mean ± standard deviation.

Table 2: PET Imaging Data (qSUV) of [¹⁸F]FDM vs. [¹⁸F]FDG

| Region | [¹⁸F]FDM qSUV | [¹⁸F]FDG qSUV | Significance | Reference |

| Tumor | 2.83 ± 0.22 | 2.40 ± 0.30 | No significant difference | [8][12] |

| Brain | 1.89 ± 0.13 | 2.63 ± 0.26 | P < 0.05 | [8][12] |

| Inflamed Tissue | 1.12 ± 0.11 | 0.93 ± 0.03 | No significant difference | [8] |

qSUV: quasi–standardized uptake value. Data presented as mean ± standard deviation.

Key Observation: [¹⁸F]FDM shows tumor uptake comparable to [¹⁸F]FDG but significantly lower uptake in the brain.[8][10][12] This characteristic makes [¹⁸F]FDM a potentially advantageous tracer for imaging brain tumors, as it may provide better tumor-to-background contrast.[12]

Table 3: In Vitro Phosphorylation by Hexokinase

| Tracer | Conversion to 6-phosphate (at 30 min) | Reference |

| [¹⁸F]FDM | ~98% | [12] |

Key Observation: [¹⁸F]FDM is rapidly phosphorylated by hexokinase, which is the basis for its metabolic trapping within cells.[12]

Conclusion and Future Directions

D-mannose analogs, including both stable isotope-labeled and positron-emitting tracers, are powerful tools for interrogating metabolic pathways. Deuterated mannose enables precise flux analysis using mass spectrometry, offering detailed insights into the contributions of mannose to glycosylation and central carbon metabolism.[5][6] [¹⁸F]FDM has emerged as a promising PET tracer for oncology, demonstrating tumor uptake equivalent to [¹⁸F]FDG but with the significant advantage of lower brain accumulation.[8][12]

Future research should focus on:

-

Expanding the application of deuterated mannose tracers to a wider range of biological systems and disease models.

-

Further clinical evaluation of [¹⁸F]FDM in diagnosing and monitoring brain tumors and potentially other cancers where high background glucose metabolism is a challenge.

-

Investigating the role of mannose-specific transporters in the differential uptake of [¹⁸F]FDM in various tissues.[7]

This guide provides a foundational resource for researchers aiming to leverage D-mannose tracers in their metabolic studies, from experimental design to data interpretation.

References

- 1. D - Mannose: Everything You Need to Know [plantextractwholesale.com]

- 2. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Experimental study for cancer diagnosis with positron-labeled fluorinated glucose analogs: [18F]-2-fluoro-2-deoxy-D-mannose: a new tracer for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo characterization of 2-deoxy-2-18F-fluoro-D-mannose as a tumor-imaging agent for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Deuterated Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its stable, heavy isotope, deuterium, in carbohydrate molecules has opened up new avenues in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of deuterated carbohydrates. From their early use as tracers to their current role in modern drug development and metabolic imaging, this document details the key scientific milestones, experimental methodologies, and quantitative data that underpin their utility. Particular focus is given to the kinetic isotope effect and its implications for reaction mechanisms and metabolic pathways. Detailed experimental protocols, tabulated quantitative data, and visualizations of metabolic and logical workflows are provided to serve as a practical resource for researchers in the field.

Introduction: The Dawn of a Heavy Isotope

The journey of deuterated carbohydrates begins with the discovery of deuterium itself. In 1931, Harold Urey, for which he received the Nobel Prize in 1934, first isolated this stable isotope of hydrogen, which possesses a neutron in addition to the single proton of protium.[1] This seemingly subtle difference of a single neutron doubles the mass of the hydrogen atom, leading to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental property is the origin of the kinetic isotope effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. The KIE is the cornerstone of the utility of deuterated compounds, including carbohydrates.

The application of deuterated carbohydrates has since expanded significantly. They are now indispensable tools in a variety of fields for:

-

Elucidating Metabolic Pathways: Serving as "label-free" tracers to follow the fate of sugars in complex biological systems.[5][6]

-

Mechanistic Studies: Probing the transition states of enzymatic and chemical reactions through the kinetic isotope effect.

-

Structural Analysis: Simplifying complex Nuclear Magnetic Resonance (NMR) spectra to aid in the structural determination of carbohydrates and their interactions with proteins.[5]

-

Drug Development: Creating "heavy drugs" with altered metabolic profiles, leading to improved pharmacokinetic properties.[6]

Key Synthesis Methodologies

The synthesis of deuterated carbohydrates has evolved from non-specific labeling to highly regioselective and stereoselective methods.

Early Methods: Catalytic Exchange

One of the earliest and most straightforward methods for introducing deuterium into carbohydrates is through catalytic hydrogen-deuterium exchange (HDX) . This approach typically involves a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), in the presence of a deuterium source, most commonly deuterium oxide (D₂O).

The general mechanism involves the reversible activation of C-H bonds on the carbohydrate backbone by the metal catalyst, allowing for exchange with deuterium from the solvent. These methods are often cost-effective but can lack regioselectivity, leading to a mixture of deuterated products.[6] However, by protecting certain hydroxyl groups, a degree of selectivity can be achieved, as the exchange often occurs at carbons adjacent to free hydroxyls.

Modern Synthetic Approaches

Current methods offer much greater control over the position and number of deuterium atoms incorporated.

-

Chemical Synthesis: Modern organic synthesis provides a toolkit for the precise introduction of deuterium. For instance, the reduction of a ketone to an alcohol using a deuterated reducing agent like sodium borodeuteride (NaBD₄) can install a deuterium atom at a specific position.[7] A multi-step synthesis involving protection, oxidation, deuteride reduction, and deprotection allows for the creation of specifically labeled carbohydrates like 2-deutero-d-glucose.[7]

-

Enzymatic Synthesis: Enzymes offer unparalleled specificity. By using enzymes involved in carbohydrate metabolism, it is possible to synthesize deuterated carbohydrates with high precision.[6] For example, aldolases can be used to form C-C bonds, and if one of the substrates is deuterated, the resulting sugar will be specifically labeled.

-

Organocatalysis: More recently, organocatalytic methods have emerged as powerful tools for deuteration. For example, N-heterocyclic carbenes (NHCs) can catalyze the H/D exchange at the formyl group of aldehydes, providing a route to C-1 deuterated sugars.

Experimental Protocols

Synthesis of 2-Deutero-d-glucose

This protocol is based on the method described for the synthesis of specifically deuterated D-glucose.[7] It involves the reduction of an intermediate ketone with sodium borodeuteride.

Materials:

-

Benzyl 3-O-benzyl-4,6-benzylidene-α-d-arabino-hexos-2-ulo-pyranoside

-

Sodium borodeuteride (NaBD₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C, 10%)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

Procedure:

-

Reduction: Dissolve Benzyl 3-O-benzyl-4,6-benzylidene-α-d-arabino-hexos-2-ulo-pyranoside (1 equivalent) in a mixture of CH₂Cl₂ and MeOH.

-

Add NaBD₄ (1.02 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 20 minutes at room temperature.

-

Partially remove the solvents under reduced pressure until the product begins to precipitate.

-

Filter the resulting white crystals, wash with methanol and water, and dry to obtain Benzyl 3-O-benzyl-4,6-benzylidene-2-deutero-α-d-glucopyranoside.

-

Deprotection: Dissolve the product from the previous step in a mixture of THF and EtOH.

-

Add Pd/C (10% by weight) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Paar apparatus) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 2-deutero-d-glucose.

-

Purify the final product by recrystallization or column chromatography as needed.

Quantitative Data

The primary quantitative impact of deuteration is on reaction rates, which can be expressed as the kinetic isotope effect (KIE), kH/kD. Deuteration also leads to subtle but measurable changes in NMR spectra.

Table 1: Kinetic Isotope Effects in Glycoside Hydrolysis

| Reaction | Substrate | KIE (kH/kD) at α-position | Reference |

| β-glucosidase catalyzed hydrolysis | 2,4-dinitrophenyl-β-D-glucopyranoside | 1.12 ± 0.03 | [8] |

| Hydronium ion-promoted hydrolysis | α-d-glucopyranosyl fluoride | 1.219 ± 0.007 | [5] |

| Lysozyme catalyzed hydrolysis (pH 5.5) | N-acetyl-p-nitrophenyl-β-D-glucosaminide | 1.11 ± 0.02 | [9] |

Table 2: Deuterium-Induced Isotope Shifts in ¹³C NMR of Aminodeoxy Sugars

| Compound | Carbon | Isotope Shift (ppm) (NH to ND) | Reference |

| Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside | C-1 | -0.060 | |

| C-2 | -0.138 | ||

| C-3 | -0.062 | ||

| N-acetyl-D-glucosamine (α-anomer) | C-1 | -0.057 | |

| C-2 | -0.134 | ||

| C-3 | -0.065 |

Visualizations

Metabolic Pathway: Fate of Deuterated Glucose in Glycolysis

The use of deuterated glucose, such as [6,6-²H₂]-glucose, allows for the tracing of its metabolic fate. The following diagram illustrates the key steps in glycolysis and the tricarboxylic acid (TCA) cycle where the deuterium label is transferred or lost.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tritium-Labeled Compounds X. Isotope Effects in the Oxidation of Aldoses- 1-t With Bromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tritium-Labeled Compounds VIII. Confirmation of the Position of the Tritium in d-Glucose-6-t and d-Glucitol-5-t - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is deuterated glucose? - Mesbah Energy [irisotope.com]

- 6. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent and α-secondary kinetic isotope effects on β-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Deuterium isotope effects in carbohydrates revisited. Cryoprobe studies of the anomerization and NH to ND deuterium isotope induced 13C NMR chemical shifts of acetamidodeoxy and aminodeoxy sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Mannose: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Mannose. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring the integrity and efficacy of D-Mannose in their work.

Summary of Storage Conditions

Proper storage is crucial for maintaining the chemical and physical integrity of D-Mannose. The following table summarizes the recommended storage conditions for D-Mannose in both solid (powder) and solution forms, based on information from various suppliers.

| Form | Temperature | Duration | Additional Conditions |

| Solid (Powder) | Room Temperature | Not specified | Tightly closed, dry place[1][2] |

| 10°C - 25°C | > 2 years | Keep container well closed[3] | |

| -20°C | 3 years | - | |

| Solution | -20°C | 1 month | Stored under nitrogen[4] |

| -80°C | 6 months | Aliquot to prevent freeze-thaw cycles[4] |

Stability Profile

D-Mannose is a C-2 epimer of glucose and is generally considered a stable carbohydrate.[3] Safety data sheets indicate that D-Mannose is chemically stable under standard ambient conditions (room temperature).[1][5] It is a combustible solid, and in a finely distributed form, it may have the potential for a dust explosion.[1][2]

While information on the specific chemical degradation pathways of D-Mannose under various storage conditions is not extensively detailed in publicly available literature, its stability can be assessed using established analytical methods.

Experimental Protocols for Stability Assessment

To ensure the stability of D-Mannose for research or pharmaceutical applications, a stability testing protocol is essential. The following outlines a general approach for assessing the stability of D-Mannose, drawing from analytical methods reported for its quantification.

Objective:

To evaluate the stability of D-Mannose under defined storage conditions (e.g., temperature, humidity, light) over a specified period.

Materials:

-

D-Mannose reference standard

-

D-Mannose sample for testing

-

High-purity water

-

Acetonitrile, HPLC grade

-

Other reagents as required by the chosen analytical method

-

Validated stability chambers

Methodology: Stability-Indicating Analytical Method

A crucial component of a stability study is a validated analytical method that can accurately quantify the active ingredient and resolve it from any potential degradation products. For D-Mannose, several methods can be adapted for this purpose:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying D-Mannose in various matrices, including human serum.[6]

-

Sample Preparation: Prepare a stock solution of D-Mannose in water. Create a series of standard samples by diluting the stock solution. For stability samples, dissolve a precisely weighed amount in water to a known concentration.

-

Chromatographic Conditions: Utilize a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC column) to achieve separation from potential degradants. The mobile phase would typically consist of an organic solvent (like acetonitrile) and an aqueous buffer.

-

Mass Spectrometry Detection: Employ multiple reaction monitoring (MRM) to specifically detect and quantify D-Mannose.

-

Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

-

-

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) or Anion-Exchange Chromatography: HPLC methods have been developed for the analysis of D-Mannose.[7]

-

Sample Preparation: Similar to the LC-MS/MS method, prepare solutions of known concentrations. Protein precipitation may be necessary for biological samples.[7]

-

Chromatography: Anion-exchange chromatography can be effective in separating carbohydrates. The mobile phase conditions would be optimized to achieve good resolution.

-

Detection: Refractive index detection is a common method for carbohydrates.

-

Stability Study Design:

-

Initial Analysis (Time Zero): Characterize the D-Mannose sample at the beginning of the study to establish baseline data for appearance, purity (by a suitable chromatographic method), and any other relevant physical or chemical properties.

-

Storage Conditions: Store aliquots of the D-Mannose sample in stability chambers under various conditions. Commonly used conditions include:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Intervals: Pull samples from the stability chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

-

Analysis: At each time point, analyze the samples for the same parameters as the initial analysis. A decrease in the purity of D-Mannose and the appearance of new peaks in the chromatogram would indicate degradation.

-

Data Evaluation: Compare the results at each time point to the initial data to assess the rate of change and determine the shelf-life of the product under the tested conditions.

Visualizations

Experimental Workflow for D-Mannose Stability Testing

Caption: A typical experimental workflow for conducting a stability study on D-Mannose.

Biological Degradation Pathway of IDH2 Mediated by D-Mannose

While not a direct chemical degradation pathway related to storage, research has shown that D-Mannose can promote the degradation of the protein IDH2 (Isocitrate Dehydrogenase 2) in certain cancer cells through the ubiquitin-proteasome pathway.[8][9]

Caption: D-Mannose-mediated biological degradation of IDH2 protein.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. D-Mannose | 3458-28-4 | MM06704 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. innophos.com [innophos.com]

- 6. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of D-Mannose-d-2 in Cellular Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: D-Mannose, a C-2 epimer of glucose, is a monosaccharide of significant interest due to its therapeutic applications, particularly in the management of urinary tract infections (UTIs) and as a treatment for congenital disorders of glycosylation (CDGs).[1][2] The introduction of a deuterium atom at the C-2 position, creating D-Mannose-d-2 (2-deutero-d-mannose), offers a powerful tool for investigating its metabolic fate and a potential strategy for modulating its biological activity.[3][4] This technical guide provides a comprehensive overview of the cellular mechanisms of D-Mannose, elucidates the anticipated impact of C-2 deuteration based on the kinetic isotope effect (KIE), and presents relevant quantitative data and experimental methodologies for its study.

Cellular Uptake and Transport of D-Mannose

D-Mannose enters mammalian cells through facilitated transport. While glucose transporters (GLUTs) can facilitate mannose entry, studies suggest the existence of a specific, high-affinity D-mannose transporter that is not efficiently competed by glucose.[5][6] In intestinal enterocytes, both a sodium-dependent, active transport system and a sodium-independent passive system have been described.[7][8]

Once inside the cell, D-mannose is available for metabolic processing. The serum concentration of D-mannose in mammals is typically low, in the range of 20-50 µM.[5][9]

Intracellular Metabolic Pathways of D-Mannose

Upon cellular entry, D-Mannose is rapidly phosphorylated by Hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P).[1][10] This intermediate stands at a critical metabolic crossroads, where its fate is determined by the relative activities of two key enzymes: Phosphomannose Isomerase (MPI) and Phosphomannomutase 2 (PMM2).[1][11]

-

Glycolytic Pathway (Catabolism): The primary fate for the majority of intracellular mannose (approximately 95-98% in some cells) is catabolism.[1] Phosphomannose Isomerase (MPI) catalyzes the reversible isomerization of Man-6-P to Fructose-6-Phosphate (Fru-6-P).[1][10] Fru-6-P then enters the glycolytic pathway to be used for energy production. This isomerization step is crucial as it directly links mannose metabolism to the central glucose metabolic pathway.[6][12]

-

Glycosylation Pathway (Anabolism): A smaller fraction of Man-6-P is directed towards glycosylation. Phosphomannomutase 2 (PMM2) converts Man-6-P to Mannose-1-Phosphate (Man-1-P).[1] Man-1-P is a precursor for the synthesis of activated mannose donors, primarily GDP-Mannose (GDP-Man) and Dolichol-Phosphate-Mannose (Dol-P-Man).[1][11] These molecules are essential for:

-

N-linked glycosylation: The attachment of oligosaccharide chains to asparagine residues of proteins.[1][13]

-

O-linked mannosylation: The attachment of mannose to serine or threonine residues.[14]

-

C-mannosylation: The attachment of mannose to tryptophan residues.[1]

-

GPI anchor synthesis: The formation of glycosylphosphatidylinositol anchors that tether proteins to cell membranes.[1]

-

D-Mannose is a more efficient precursor for glycosylation than glucose. It has been shown that 1.8% of transported mannose appears in N-glycans, compared to only 0.026% of transported glucose.[1]

Caption: Intracellular metabolic pathways of D-Mannose.

Mechanism of Action of this compound: The Kinetic Isotope Effect

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a reaction center can slow the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[] The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy to break.[][16] In drug development, deuteration is used to decrease the rate of metabolic inactivation, thereby extending a drug's half-life and improving its pharmacokinetic profile.[][17]

In this compound, the deuterium is placed at the C-2 position.[3][4] This position is the epimeric center that distinguishes mannose from glucose and is the site of action for the enzyme Phosphomannose Isomerase (MPI) . The MPI-catalyzed isomerization of Man-6-P to Fru-6-P involves the deprotonation/protonation at C-2.

Therefore, the primary mechanism of action of this compound is the slowing of its catabolism via the glycolytic pathway due to the KIE on the MPI-catalyzed reaction. This metabolic shift is hypothesized to increase the intracellular residence time of Mannose-6-Phosphate and potentially enhance its flux into the alternative glycosylation pathway.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Mannose: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]

- 7. academic.oup.com [academic.oup.com]

- 8. D-mannose transport and metabolism in isolated enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymes of mannose metabolism in murine and human lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adverse effect of D-mannose_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. D-Mannose GMP Highest Purity Low Endotoxin - CAS 3458-28-4 - Pfanstiehl [pfanstiehl.com]

- 14. academic.oup.com [academic.oup.com]

- 16. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for D-Mannose-d-2 in Mass Spectrometry-Based Glycan Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization and quantification of protein glycosylation is a critical aspect of biological research and biopharmaceutical development. Alterations in glycan structures, particularly high-mannose glycans, are increasingly recognized as important biomarkers in various diseases, including cancer. Mass spectrometry (MS) has become an indispensable tool for detailed glycan analysis due to its sensitivity and ability to provide structural information. The use of stable isotope-labeled internal standards is a key strategy for achieving accurate and reproducible quantification in MS-based glycomics.

This document provides detailed application notes and experimental protocols for the use of D-Mannose-d-2, a deuterated form of mannose, in quantitative glycan analysis by mass spectrometry. This compound can be utilized in two primary applications: as an internal standard for absolute quantification and for metabolic labeling of glycans to study glycan dynamics and biosynthesis.

Application 1: this compound as an Internal Standard for Quantitative N-Glycan Analysis by LC-MS/MS

This application focuses on the use of a known quantity of this compound-labeled glycan standard spiked into a sample containing native glycans. The deuterated standard co-elutes with its unlabeled counterpart during liquid chromatography (LC) but is distinguished by its mass difference in the mass spectrometer. This allows for accurate quantification by comparing the peak areas of the labeled and unlabeled species.

Experimental Workflow: this compound as an Internal Standard

Caption: Workflow for N-glycan quantification using a this compound labeled internal standard.

Experimental Protocol:

1. N-Glycan Release from Glycoprotein:

-

To 20 µg of purified glycoprotein in a microcentrifuge tube, add 5 µL of 5% (w/v) RapiGest SF surfactant and adjust the volume to 42.5 µL with 50 mM ammonium bicarbonate.

-

Incubate at 95°C for 5 minutes to denature the protein.

-